1-(4-methylbenzyl)-1H-benzimidazole-2-sulfonic acid
CAS No.: 537010-03-0
Cat. No.: VC7166836
Molecular Formula: C15H14N2O3S
Molecular Weight: 302.35
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 537010-03-0 |
---|---|
Molecular Formula | C15H14N2O3S |
Molecular Weight | 302.35 |
IUPAC Name | 1-[(4-methylphenyl)methyl]benzimidazole-2-sulfonic acid |
Standard InChI | InChI=1S/C15H14N2O3S/c1-11-6-8-12(9-7-11)10-17-14-5-3-2-4-13(14)16-15(17)21(18,19)20/h2-9H,10H2,1H3,(H,18,19,20) |
Standard InChI Key | QICGMZXBPKUVSY-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 1-(4-methylbenzyl)-1H-benzimidazole-2-sulfonic acid is C₁₅H₁₄N₂O₃S, with a molecular weight of 302.35 g/mol and an exact mass of 302.072513 g/mol . The International Chemical Identifier (InChI) for this compound is:
InChI=1S/C15H14N2O3S/c1-11-6-8-12(9-7-11)10-17-14-5-3-2-4-13(14)16-15(17)21(18,19)20/h2-9H,10H2,1H3,(H,18,19,20)
.
The InChIKey, a hashed version of the full InChI, is QICGMZXBPKUVSY-UHFFFAOYSA-N, providing a unique identifier for database searches .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₄N₂O₃S |
Molecular Weight | 302.35 g/mol |
Exact Mass | 302.072513 g/mol |
Topological Polar Surface Area | 83.4 Ų |
Monoisotopic Mass | 302.072513 g/mol |
Synthesis and Manufacturing
The synthesis of 1-(4-methylbenzyl)-1H-benzimidazole-2-sulfonic acid can be inferred from methodologies used for analogous benzimidazole derivatives. A widely adopted approach involves the condensation of 1,2-phenylenediamine with substituted aldehydes in the presence of acid catalysts. For example, SBA-Pr-SO₃H, a nanoporous solid acid catalyst, has been employed in solvent-free conditions to synthesize 1,2-disubstituted benzimidazoles with yields ranging from 75–90% .
Reaction Scheme
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Condensation: 1,2-phenylenediamine reacts with 4-methylbenzaldehyde to form an intermediate Schiff base.
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Cyclization: Acid-catalyzed intramolecular cyclization yields the benzimidazole core.
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Sulfonation: Post-synthetic sulfonation at the 2-position introduces the sulfonic acid group.
Table 2: Representative Synthesis Conditions
Parameter | Value |
---|---|
Catalyst | SBA-Pr-SO₃H |
Solvent | Solvent-free |
Temperature | Room temperature |
Reaction Time | 10–52 minutes |
Yield | 75–90% |
The use of SBA-Pr-SO₃H offers advantages such as recyclability, ease of separation, and compatibility with green chemistry principles .
Physicochemical Properties
Spectroscopic Characterization
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¹H NMR (DMSO-d₆, 300 MHz): Signals corresponding to the aromatic protons of the benzimidazole ring (δ 7.2–8.1 ppm), the methylbenzyl group (δ 2.3 ppm for CH₃, δ 4.8 ppm for CH₂), and the sulfonic acid proton (δ 13.1 ppm) .
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IR Spectroscopy: Stretching vibrations for S=O (1170–1250 cm⁻¹), C=N (1600–1620 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) .
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